molecular formula C26H23FN4O3 B7714498 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

Cat. No.: B7714498
M. Wt: 458.5 g/mol
InChI Key: YFCFENNWVJSFKU-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperazine ring substituted with a fluorophenyl group and an oxadiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The piperazine ring can be synthesized through a ring formation reaction between a diamine and a sulfonium triflate in the presence of a base such as DBU . The oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The oxadiazole ring may interact with enzymes or other proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is unique due to its combination of a piperazine ring, a fluorophenyl group, and an oxadiazole ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c27-22-11-4-5-12-23(22)30-13-15-31(16-14-30)24(32)18-33-21-10-6-9-20(17-21)26-28-25(29-34-26)19-7-2-1-3-8-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCFENNWVJSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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